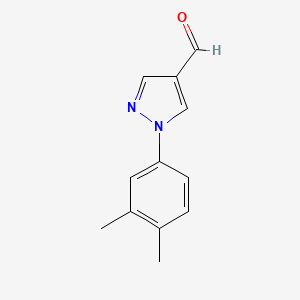

1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

Description

1-(3,4-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based compound characterized by a carbaldehyde group at the 4-position of the pyrazole ring and a 3,4-dimethylphenyl substituent at the 1-position. Pyrazole derivatives are widely studied due to their versatility in pharmaceutical and agrochemical applications, with structural modifications significantly altering their physicochemical and biological properties .

Propriétés

IUPAC Name |

1-(3,4-dimethylphenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-3-4-12(5-10(9)2)14-7-11(8-15)6-13-14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJUGLBVFQAIPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(C=N2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely utilized method for synthesizing aldehydes from electron-rich aromatic compounds. In the case of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde, this reaction involves treating a suitable hydrazone derivative with a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

-

- POCl₃

- DMF

- Hydrazone precursor (e.g., derived from acetophenones)

-

- The hydrazone is dissolved in DMF and cooled to 0 °C before adding POCl₃.

- The mixture is stirred at room temperature or slightly elevated temperatures (50–60 °C) for several hours.

-

- The reaction mixture is poured into ice-cold water.

- The organic layer is extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

Yield: Yields can vary but have been reported as high as 86% for various substituted pyrazoles.

Alternative Synthetic Routes

In addition to the Vilsmeier-Haack method, other synthetic routes have been explored:

-

- Starting from pyrazolyl alcohols, oxidation using manganese dioxide in acetone at elevated temperatures can yield the desired aldehyde. For example:

- Reaction: $$ \text{pyrazolyl alcohol} \xrightarrow{\text{MnO}_2} \text{this compound} $$

- Conditions: Heating at 60 °C for several hours can provide moderate yields (around 52%).

- Starting from pyrazolyl alcohols, oxidation using manganese dioxide in acetone at elevated temperatures can yield the desired aldehyde. For example:

-

- Another approach involves the use of formylating agents directly on hydrazone derivatives. This method can be adapted to introduce various substituents on the pyrazole ring.

Summary of Findings

The following table summarizes key preparation methods for this compound:

Analyse Des Réactions Chimiques

1-(3,4-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents. Common reagents for these reactions include halogens and nitrating agents.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory activities. For instance, a study highlighted the synthesis of various pyrazole derivatives, including those similar to 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde, which were tested for their anti-inflammatory effects in carrageenan-induced rat paw edema models. Compounds derived from this class showed comparable efficacy to established anti-inflammatory drugs such as diclofenac sodium .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Derivatives of 1H-pyrazole have been investigated for their ability to inhibit cancer cell proliferation. Studies have shown that pyrazole-based compounds can induce apoptosis in various cancer cell lines, making them candidates for further development in cancer therapeutics .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of pyrazole derivatives have revealed promising results. Compounds related to this compound have demonstrated activity against a range of bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents .

Case Studies and Research Findings

Potential Applications in Drug Discovery

The unique structural characteristics of this compound make it an attractive scaffold for drug discovery:

- Lead Compound Development : Its ability to modulate biological activity positions it as a lead compound for further modifications aimed at enhancing efficacy and reducing toxicity.

- Targeted Drug Design : The compound's interactions at the molecular level can be explored through molecular docking studies to design targeted therapies for specific diseases.

- Combination Therapies : Given its diverse biological activities, it may be effective when used in combination with other therapeutic agents to enhance overall treatment outcomes.

Mécanisme D'action

The mechanism of action of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a role in inflammation. The molecular pathways involved can vary widely depending on the specific derivative and its target.

Comparaison Avec Des Composés Similaires

Key Observations :

- Electron-donating groups (e.g., methyl in the target compound) increase lipophilicity, which may enhance membrane permeability but reduce solubility in polar solvents .

- Electron-withdrawing groups (e.g., nitro, fluorine) improve oxidative stability and can enhance interactions with biological targets .

Antioxidant Activity

Antimicrobial Activity

Inferences for Target Compound :

- The 3,4-dimethylphenyl group may reduce antioxidant efficacy compared to nitro- or fluorine-substituted derivatives due to lower electron-withdrawing capacity .

- Enhanced lipophilicity from methyl groups could improve antimicrobial activity, particularly against lipid-rich bacterial membranes .

Crystallographic and Physicochemical Properties

Crystallographic data for analogs reveal how substituents influence molecular packing and stability:

Target Compound Considerations :

Activité Biologique

1-(3,4-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound recognized for its diverse biological activities. This compound, characterized by a pyrazole ring and an aldehyde functional group, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and the mechanisms underlying its effects.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a 3,4-dimethylphenyl moiety attached to the pyrazole structure at the 1-position, with the formyl group located at the 4-position of the pyrazole ring. The unique arrangement of substituents contributes to its distinct chemical properties and biological activities.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For instance, compounds derived from pyrazole scaffolds have shown up to 85% inhibition of TNF-α at concentrations around 10 µM compared to standard drugs like dexamethasone .

Analgesic Effects

The analgesic potential of this compound has also been explored. Its mechanism appears to involve modulation of pain pathways through interaction with specific receptors and enzymes that mediate pain perception. Comparative studies have indicated that certain derivatives exhibit analgesic effects comparable to established analgesics .

Anticancer Properties

Promising anticancer activity has been reported for this compound. Studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. Notably, this compound has been evaluated against various cancer types, demonstrating selective cytotoxicity towards malignant cells while sparing normal cells .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes.

- Receptor Modulation : It can modulate receptors associated with pain and inflammation.

- Cell Signaling Pathways : The compound influences signaling pathways related to cell survival and apoptosis, particularly in cancer cells.

Synthesis Methods

Several synthetic routes have been reported for the preparation of this compound. The most notable method involves the Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled conditions to achieve high yields .

Summary of Synthesis Methods

| Method | Yield (%) | Key Features |

|---|---|---|

| Vilsmeier-Haack Reaction | 90 | Efficient synthesis under mild conditions |

| Microwave-Assisted Synthesis | 80 | Reduced reaction time with comparable yields |

| One-Pot Three-Component Reaction | 75 | Simplified process integrating multiple steps |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Anti-inflammatory Study : A study demonstrated that derivatives of pyrazole exhibited significant inhibition of COX-2 activity in vitro. The IC50 values ranged from 60 µg/mL to 70 µg/mL, indicating strong anti-inflammatory potential .

- Anticancer Research : In a series of experiments involving various cancer cell lines, this compound showed IC50 values below 20 µM in inducing apoptosis in breast and colon cancer cells .

Q & A

Q. What are the common synthetic routes for 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via:

- Vilsmeier-Haack reaction : Aromatic hydrazones are treated with POCl₃ and DMF to introduce the aldehyde group at the pyrazole C4 position. This method is effective for regioselective formylation .

- Nucleophilic substitution : Substituted pyrazole precursors react with phenols (e.g., 3,4-dimethylphenol) under basic conditions (e.g., K₂CO₃) to introduce aryl groups at the pyrazole N1 position .

- Claisen-Schmidt condensation : Used in related pyrazole-4-carbaldehyde derivatives to form α,β-unsaturated ketones, though this may require post-functionalization steps for the target compound .

Q. How is the compound characterized structurally?

Key techniques include:

- Single-crystal X-ray diffraction : Provides precise bond lengths, angles, and intermolecular interactions. For example, the aldehyde group typically exhibits a planar geometry with C=O bond lengths of ~1.22 Å, as seen in analogous pyrazole-carbaldehydes .

- Spectroscopy :

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Temperature control : Lower temperatures (0–5°C) during Vilsmeier-Haack reactions minimize side products like over-chlorinated derivatives .

- Catalyst selection : Use of phase-transfer catalysts (e.g., TBAB) in nucleophilic substitutions enhances reaction rates and regioselectivity .

- Purification : Column chromatography with ethyl acetate/hexane (3:7) effectively separates the aldehyde from unreacted precursors, as demonstrated for 5-chloro-3-methyl-1-phenyl derivatives .

Q. How to address contradictions in spectroscopic vs. crystallographic data?

- Case study : Discrepancies between NMR (apparent symmetry) and X-ray (asymmetric crystal packing) data can arise from dynamic processes in solution. Variable-temperature NMR (e.g., –40°C to 25°C) or DFT calculations can resolve such conflicts by identifying conformational flexibility .

- Validation : Cross-validate using multiple techniques (e.g., NOESY for spatial proximity analysis) to confirm structural assignments .

Q. What strategies mitigate by-product formation during synthesis?

- Protecting groups : Temporarily block reactive sites (e.g., NH of pyrazole) during formylation steps to prevent undesired substitutions .

- Stoichiometric precision : Limit POCl₃ to 1.2 equivalents in Vilsmeier-Haack reactions to avoid polyformylation .

- In situ monitoring : Use TLC or HPLC-MS to track reaction progress and terminate before side reactions dominate .

Q. How is the compound utilized as a building block for heterocyclic systems?

- Fused heterocycles : React with hydrazine hydrate to form pyrazolo[3,4-c]pyrazoles, where reaction temperature dictates product regiochemistry (reflux vs. room temperature) .

- Schiff base formation : Condensation with amines generates imine-linked derivatives for coordination chemistry or bioactive molecule development .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Molecular docking : Predict binding affinity to biological targets (e.g., enzymes) using software like AutoDock Vina, guided by crystallographic data .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects (e.g., electron-withdrawing groups at C3/C5) .

Methodological Considerations

Q. Handling air/moisture-sensitive intermediates

Q. Scaling up synthetic procedures

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.